Step 1: Cyclopentanone could be reacted with hydroxylamine hydrochloride to form cyclopentanone oxime. []
Step 2: The cyclopentanone oxime could undergo a rearrangement reaction, followed by condensation with a suitable reagent to form the substituted pyrazolo[3,4-b]pyridine core. []
Step 3: The final step could involve a nucleophilic substitution reaction to introduce the benzonitrile moiety. []
Compound Description: This compound features a pyrazolo[3,4-b]pyridine core structure with a benzamide substituent. The research highlights its synthesis using microwave irradiation and discusses its intermolecular hydrogen bonding characteristics. []
Relevance: This compound shares the core pyrazolo[3,4-b]pyridine system with 4-(1-cyclopentyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-4-yl)benzonitrile. Despite different substituents, the shared core structure suggests potential similarities in their chemical properties and potential biological activities. []
Compound Description: This compound acts as a vital intermediate in synthesizing the anticoagulant drug apixaban. The research focuses on its X-ray powder diffraction data, providing insights into its solid-state structure. []
Relevance: While this compound belongs to the pyrazolo[3,4-c]pyridine class, differing from the pyrazolo[3,4-b]pyridine core of 4-(1-cyclopentyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-4-yl)benzonitrile, both structures share a similar scaffold and a tetrahydropyridine ring, suggesting potential commonalities in their synthesis or chemical behavior. []
Compound Description: This compound serves as a crucial building block for synthesizing various biologically active compounds, particularly those with potential anticancer properties. The research details its synthesis and highlights its importance as an intermediate in medicinal chemistry. []
Relevance: Although 3-morpholin-4-yl-1-(4-nitrophenyl)-5,6-dihydro-1H-pyridin-2-one lacks the pyrazolopyridine structure of 4-(1-cyclopentyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-4-yl)benzonitrile, both contain a tetrahydropyridine ring. This structural similarity might lead to overlapping reactivity patterns or biological activity profiles, especially considering the potential for both compounds to be modified into more potent analogs. []
Compound Description: Apixaban, a well-known anticoagulant drug, functions by inhibiting Factor Xa. The provided research investigates its transport characteristics and the role of efflux transporters in its distribution and disposition within the body. []
Compound Description: This specific compound, alongside its derivatives, exhibits potent Factor Xa inhibitory activity, positioning it as a potential therapeutic agent for thromboembolic diseases. []
Relevance: Despite belonging to the pyrazolo[3,4-c]pyridine class, this compound shares a notable structural resemblance with 4-(1-cyclopentyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-4-yl)benzonitrile. Both compounds possess a tetrahydropyridine ring and an aromatic ring directly linked to the core pyrazolopyridine scaffold, suggesting potential similarities in their binding modes or pharmacological profiles. []
Compound Description: This compound represents another derivative highlighted for its Factor Xa inhibitory activity, further emphasizing its potential therapeutic relevance for thromboembolic disorders. []
Relevance: Like the previous pyrazolo[3,4-c]pyridine compound, this derivative shares structural elements with 4-(1-cyclopentyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-4-yl)benzonitrile, including the tetrahydropyridine ring and the directly attached aromatic ring. These shared features could indicate comparable structure-activity relationships or pharmacological properties. []
Compound Description: This compound's structure, particularly its binding interaction with the protein DCN1, has been studied, potentially offering insights into its biological activity and mechanism of action. []
Relevance: This compound is highly relevant as it shares the same pyrazolo[3,4-b]pyridine core structure with 4-(1-cyclopentyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-4-yl)benzonitrile. While substituents differ, the shared core structure highlights a close structural relationship and suggests potential similarities in their chemical properties and possible biological activities. []
Compound Description: Similar to the previous compound, this structure has been investigated for its binding interaction with the protein DCN1, providing valuable information for understanding its potential biological role. []
Relevance: This compound shares the pyrazolo[3,4-b]pyridine core with 4-(1-cyclopentyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-4-yl)benzonitrile and exhibits a high degree of structural similarity. This close relationship suggests potential similarities in their chemical behavior, binding affinities, and possible biological activities. []
Compound Description: This compound is another example investigated for its interaction with the protein DCN1, further emphasizing the significance of this chemical class in potentially influencing DCN1 activity. []
Relevance: This compound also shares the pyrazolo[3,4-b]pyridine core structure with 4-(1-cyclopentyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-4-yl)benzonitrile. The close structural resemblance, despite differences in substituents, suggests potential overlap in their chemical properties, potential for similar binding interactions, and possible shared biological activities. []
Compound Description: This compound is a known Factor Xa inhibitor and its complex with Factor Xa has been studied to understand the structural basis of inhibition. []
Relevance: While this compound belongs to the pyrazolo[3,4-c]pyridine class, differing from the pyrazolo[3,4-b]pyridine core of 4-(1-cyclopentyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-4-yl)benzonitrile, both structures share a similar scaffold and a tetrahydropyridine ring. The fact that both compounds show biological activity as Factor Xa inhibitors, despite their different core structures, suggests that these structural features might be important for this activity. This information could be useful in the development of new Factor Xa inhibitors. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.